3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound that features an indole ring, an oxazolidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
- 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,3,4-oxadiazole
- 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,5-oxadiazole
Uniqueness
The uniqueness of 3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-12(11-5-7-16-13(11)4-1)15-17-14(21-18-15)6-9-19-8-2-10-20-19/h1,3-5,7,16H,2,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZFBXQPPQFZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC2=NC(=NO2)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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